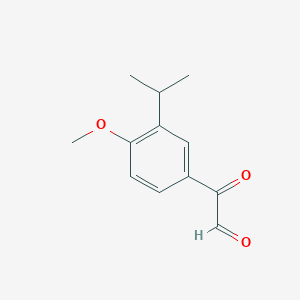
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C12H14O3 This compound is characterized by the presence of an isopropyl group, a methoxy group, and an oxoacetaldehyde moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-isopropyl-4-methoxybenzaldehyde with a suitable oxidizing agent. For instance, pyridinium chlorochromate in dichloromethane can be used to oxidize the benzaldehyde to the corresponding oxoacetaldehyde . The reaction is typically carried out in the presence of a molecular sieve and Celite to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxoacetaldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(3-Isopropyl-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Isopropyl-4-methoxyphenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The oxoacetaldehyde moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-4-methoxybenzaldehyde
- 2-(3-Isopropyl-4-methoxyphenyl)acetic acid
- 2-(3-Isopropyl-4-methoxyphenyl)-2-hydroxyacetaldehyde
Uniqueness
2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to the presence of both an oxoacetaldehyde group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methoxy-3-propan-2-ylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-6-9(11(14)7-13)4-5-12(10)15-3/h4-8H,1-3H3 |
InChI Key |
AMDPZSNSFNFZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


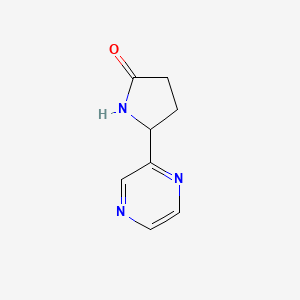
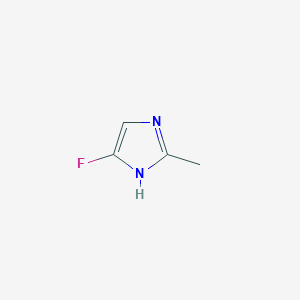

![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)
![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
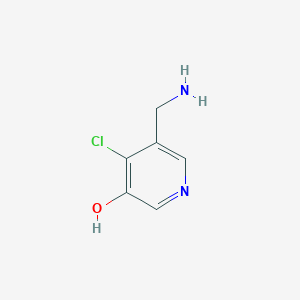
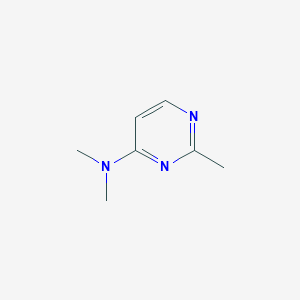
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)

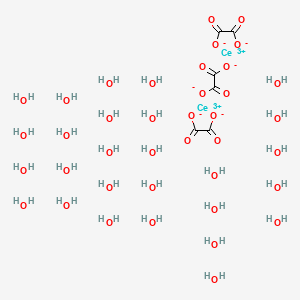

![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
